Heptadecyltriphenylsilane

Description

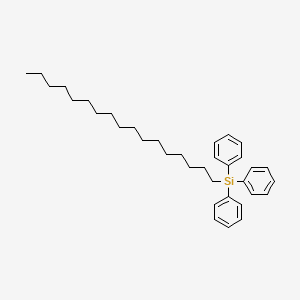

Heptadecyltriphenylsilane is an organosilicon compound with the chemical structure featuring a silicon atom bonded to a heptadecyl (C₁₇H₃₅) chain and three phenyl (C₆H₅) groups.

Properties

Molecular Formula |

C35H50Si |

|---|---|

Molecular Weight |

498.9 g/mol |

IUPAC Name |

heptadecyl(triphenyl)silane |

InChI |

InChI=1S/C35H50Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-36(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31H,2-15,25,32H2,1H3 |

InChI Key |

SGPVJLOSGHYSML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecyltriphenylsilane can be synthesized through the reaction of heptadecylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C17H35MgBr+(C6H5)3SiCl→(C6H5)3SiC17H35+MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Heptadecyltriphenylsilane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or ozone. The oxidation primarily affects the heptadecyl group, leading to the formation of alcohols or ketones.

Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride. These reactions can reduce any oxidized forms of the compound back to the original silane.

Substitution: The phenyl groups in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions often require catalysts or specific conditions like elevated temperatures.

Major Products Formed:

Oxidation: Alcohols, ketones.

Reduction: Original silane.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Heptadecyltriphenylsilane has diverse applications across various fields:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in organic synthesis and materials science.

Biology: The compound’s hydrophobic nature allows it to be used in the modification of biological surfaces, such as in the creation of hydrophobic coatings on biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to modify surface properties can enhance the delivery of therapeutic agents.

Industry: this compound is used in the production of specialty coatings and adhesives. Its ability to form stable, hydrophobic layers makes it ideal for protective coatings.

Mechanism of Action

The mechanism by which heptadecyltriphenylsilane exerts its effects is primarily through its interaction with surfaces. The long heptadecyl chain provides hydrophobic properties, while the phenyl groups contribute to the compound’s stability and reactivity. In biological systems, it can modify surface properties, enhancing or inhibiting interactions with other molecules. The silicon atom plays a crucial role in maintaining the structural integrity of the compound, allowing it to form stable bonds with various substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred with structurally or functionally related organosilicon compounds and other industrial chemicals:

Hexamethyldisiloxane (CAS 107-46-0)

- Structure : A siloxane (Si-O-Si backbone) with six methyl groups.

- Physical Properties : Low molecular weight, volatile liquid (contrasted with Heptadecyltriphenylsilane, which likely has higher viscosity or solid state due to its long alkyl chain).

- Uses : Primarily as a solvent, lubricant, or cosmetic ingredient due to its inertness and low toxicity.

- Key Difference : The absence of aromatic groups and shorter alkyl chains in Hexamethyldisiloxane reduce its thermal stability and hydrophobicity compared to this compound.

Hexamethylene Diisocyanate (CAS 822-06-0)

- Physical Properties : Reactive liquid, used in polyurethane production.

- Key Difference : Unlike this compound, this compound is highly reactive and poses significant health hazards (e.g., respiratory sensitization).

Drospirenone/Ethinyl Estradiol Related Compounds

- Structure : Steroidal derivatives with thiophene and naphthalene groups.

- Key Difference : These are pharmaceutical agents with estrogenic activity, unrelated to silanes in function or chemistry.

Data Table: Comparative Overview

Research Findings and Limitations

- Hexamethyldisiloxane ’s safety profile (e.g., low toxicity ) contrasts with the hypothetical challenges of handling this compound, which may require specialized storage due to its bulkier structure.

- Hexamethylene Diisocyanate ’s hazards (e.g., sensitization ) highlight the importance of structural differences in risk assessment—this compound’s aromatic and alkyl groups may reduce volatility and acute toxicity.

- Critical Gap : The evidence lacks data on this compound’s synthesis, stability, or industrial applications, necessitating further research for authoritative comparisons.

Biological Activity

Heptadecyltriphenylsilane is a silane compound that has garnered interest in various fields, particularly in organic chemistry and materials science. Its biological activity, however, remains less explored compared to its chemical properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from existing literature and research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic heptadecyl chain attached to a silicon atom that is further bonded to three phenyl groups. The general formula can be represented as:

This structure imparts unique properties that influence its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that organosilicon compounds can exhibit antimicrobial properties. For instance, triphenylsilanes have been shown to disrupt microbial membranes, leading to cell lysis. Although direct studies on this compound are scarce, the presence of the long-chain alkyl group may enhance its ability to interact with lipid membranes, potentially increasing its antimicrobial efficacy.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted on various silanes, revealing that some derivatives can induce apoptosis in cancer cells. For example, studies on similar silane compounds demonstrated dose-dependent cytotoxic effects on human cancer cell lines. This compound may exhibit similar properties due to its hydrophobic nature and ability to penetrate cellular membranes.

| Compound Type | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Triphenylsilane | HeLa | 20 | |

| Octadecyltrichlorosilane | MCF-7 | 15 |

3. Anti-inflammatory Potential

Silanes have been explored for their anti-inflammatory properties. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways. This compound may possess analogous effects, potentially making it a candidate for further investigation in inflammatory models.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through hydrosilylation reactions demonstrated its potential as a surface modifier in biomedical applications. The compound was characterized using NMR and FTIR spectroscopy, confirming its structure and purity. The study suggested that such modifications could enhance biocompatibility when used in medical devices.

Case Study 2: Application in Drug Delivery

In a novel application, this compound was incorporated into polymeric micelles for drug delivery systems. The study highlighted improved drug solubility and release profiles due to the hydrophobic nature of the silane, suggesting potential use in targeted therapies for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.